2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of imidazole-containing heterocycles. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction may involve the use of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both imidazole and pyrido[1,2-a]benzimidazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C20H19N5 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-butyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H19N5/c1-3-4-7-15-14(2)16(12-21)19-23-17-8-5-6-9-18(17)25(19)20(15)24-11-10-22-13-24/h5-6,8-11,13H,3-4,7H2,1-2H3 |
InChI Key |
VAVFIVOTUKNZHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4 |
Origin of Product |
United States |
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